molecular formula C14H12ClNO2 B6381520 4-(3-Acetylaminophenyl)-2-chlorophenol CAS No. 1261928-70-4

4-(3-Acetylaminophenyl)-2-chlorophenol

Cat. No.: B6381520
CAS No.: 1261928-70-4
M. Wt: 261.70 g/mol
InChI Key: AEOVSVHSNMHEAM-UHFFFAOYSA-N
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Description

4-(3-Acetylaminophenyl)-2-chlorophenol is a chlorinated phenol derivative offered as a high-purity material for research and development purposes. Chlorophenol compounds are frequently studied in environmental science for their fate and transport as environmental contaminants . They also serve as key intermediates in the synthesis of agricultural chemicals, pharmaceuticals, and dyes . This product is strictly for research use by qualified laboratory professionals. It is not intended for personal, diagnostic, or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) prior to use, as chlorophenols may be associated with hazards such as genotoxicity and carcinogenicity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-(3-chloro-4-hydroxyphenyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-9(17)16-12-4-2-3-10(7-12)11-5-6-14(18)13(15)8-11/h2-8,18H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOVSVHSNMHEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686031
Record name N-(3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-70-4
Record name N-(3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 4 3 Acetylaminophenyl 2 Chlorophenol

Retrosynthetic Analysis and Strategic Disconnections for the Phenol (B47542) and Acetylaminophenyl Moieties in 4-(3-Acetylaminophenyl)-2-chlorophenol

Retrosynthetic analysis of this compound identifies the central carbon-carbon (C-C) bond of the biphenyl (B1667301) system as the primary disconnection point. This strategy is predicated on the reliability and prevalence of transition metal-catalyzed cross-coupling reactions for forging such bonds. researchgate.net This leads to two principal precursor fragments: a derivative of 2-chlorophenol (B165306) and a derivative of 3-aminoaniline.

Primary Disconnection:

Disconnection: The C-C bond between the two aromatic rings.

Resulting Synthons: A (3-acetylaminophenyl) synthon and a (2-chlorophenol) synthon.

Plausible Precursors (Reagents):

(3-Acetylaminophenyl)boronic acid and a halogenated 2-chlorophenol (e.g., 4-bromo-2-chlorophenol (B165030) or 4-iodo-2-chlorophenol).

3-Bromoacetanilide or 3-iodoacetanilide and a boronic acid derivative of 2-chlorophenol (e.g., (3-chloro-4-hydroxyphenyl)boronic acid).

Further disconnections focus on the functional groups. The acetylamino group can be retrosynthetically disconnected via an amide bond formation, leading back to a 3-aminophenyl moiety and an acetylating agent like acetic anhydride (B1165640). The chloro and hydroxyl groups on the phenolic ring are considered as outcomes of electrophilic aromatic substitution and nucleophilic aromatic substitution or hydroxylation reactions, respectively. These secondary disconnections allow for flexibility in the synthetic sequence, where the key C-C bond formation could precede or follow the introduction of the final functional groups.

Targeted Synthesis of this compound

The targeted synthesis of this compound relies on a sequence of carefully controlled reactions to ensure correct isomer formation and high yield.

Regioselective Functionalization Approaches to the Biphenyl Core

Achieving the specific 1,2,4-substitution pattern on one ring and the 1,3-substitution on the other requires precise control over regioselectivity. During the synthesis of the precursors or the functionalization of the biphenyl core, the directing effects of the substituents are paramount.

Phenolic Ring: The hydroxyl group (-OH) is a strongly activating ortho-, para-director. byjus.com Therefore, in a precursor like 4-phenylphenol, electrophilic chlorination would be directed to the positions ortho to the hydroxyl group. The presence of the bulky phenyl substituent at the para position would sterically hinder one ortho position, potentially favoring chlorination at the desired C-2 position.

Aniline (B41778) Ring: The acetylamino group (-NHCOCH₃) is a moderately activating ortho-, para-director. Its synthesis from 3-aminophenol (B1664112) involves reactions where the directing effects of both the amino and hydroxyl groups must be considered. nih.gov

Regioselectivity in cross-coupling reactions is primarily determined by the placement of the halide and boron-containing functional groups on the respective aromatic precursors, thus locking in the core structure of the target molecule.

Acylation Strategies for the Amino Group and Hydroxylation Methods for the Phenol Group

Acylation: The introduction of the acetyl group onto the aromatic amine is a standard and efficient transformation. The most common method involves the acylation of the corresponding aniline derivative (e.g., 3-amino-4'-hydroxybiphenyl) using acetic anhydride or acetyl chloride. This reaction is often performed in an aqueous medium or with a mild base catalyst. rsc.orgaber.ac.uk The reaction of 4-aminophenol (B1666318) with acetic anhydride to produce paracetamol is a classic example of this type of transformation. rsc.org Extending the reaction time can sometimes lead to the diacetylated derivative, which necessitates controlled reaction conditions. rsc.org

Hydroxylation: Synthesizing the phenol group can be approached in several ways. If not carried through from a starting material, a hydroxyl group can be introduced onto the aromatic ring through methods such as:

Buchwald-Hartwig Hydroxylation: Palladium-catalyzed conversion of aryl halides or triflates to phenols.

Borylation-Oxidation: Conversion of an aryl halide to an aryl boronic ester, followed by oxidation (e.g., with hydrogen peroxide) to yield the phenol.

Diazotization-Hydrolysis: Conversion of an amino group to a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol.

Catalytic Systems for Carbon-Carbon and Carbon-Heteroatom Bond Formation in this compound Synthesis

Modern organic synthesis relies heavily on catalytic systems to form the necessary bonds for complex molecules like this compound.

The formation of the central C-C biphenyl bond is most effectively achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Hiyama reactions. researchgate.net The Suzuki coupling is particularly favored due to the operational simplicity and the generally lower toxicity of boronic acid reagents.

A plausible Suzuki coupling strategy would involve the reaction between (3-acetylaminophenyl)boronic acid and 4-bromo-2-chlorophenol (or its protected form). The choice of catalyst, ligand, and base is critical for achieving high yields.

Table 1: Representative Catalytic Systems for Suzuki Cross-Coupling

CatalystLigandBaseSolventTypical Temperature
Pd(PPh₃)₄Triphenylphosphine (integral to catalyst)Na₂CO₃ or K₂CO₃Toluene (B28343)/Water or Dioxane/Water80-110 °C
Pd(OAc)₂SPhos or XPhosK₃PO₄Toluene or Dioxane80-120 °C
PdCl₂(dppf)dppf (1,1'-Bis(diphenylphosphino)ferrocene)Cs₂CO₃ or K₂CO₃DMF or Dioxane90-130 °C

The introduction of the chlorine atom at the C-2 position of the phenolic ring is a key regioselective challenge. This is typically accomplished via electrophilic aromatic substitution. masterorganicchemistry.com Phenols are highly activated rings, often undergoing halogenation even without a Lewis acid catalyst. byjus.com

To achieve monochlorination at the desired position ortho to the hydroxyl group, mild chlorinating agents are employed.

Reagents: N-Chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or chlorine gas in a suitable solvent can be used. The reaction of chlorine with activated benzene (B151609) derivatives like phenol can proceed without a Lewis acid. masterorganicchemistry.com

Regiocontrol: The powerful ortho-, para-directing ability of the hydroxyl group dominates the reaction. byjus.com Chlorination of a 4-substituted phenol will exclusively yield the 2-chloro or 2,6-dichloro derivatives. To obtain the desired 2-chloro product, careful control of stoichiometry and reaction conditions (e.g., low temperature, non-polar solvent) is essential to prevent over-chlorination. For instance, the synthesis of 4-chloro-2-aminophenol often starts with the nitration of p-chlorophenol, followed by reduction. google.com This highlights a strategy where chlorination precedes the introduction of other functional groups to control the final substitution pattern. Studies on the chlorination of 3-aminophenol have shown that electrophilic substitution of Cl+ onto the aromatic ring is a primary reaction pathway. nih.gov

Enzymatic or Biocatalytic Approaches in Stereoselective Synthesis

The application of enzymatic and biocatalytic methods to the synthesis of complex molecules like this compound represents a sophisticated approach to achieving high stereoselectivity, a critical factor in the synthesis of bioactive compounds. While specific enzymatic routes for this exact molecule are not extensively documented, principles from related biocatalytic transformations can be applied.

Enzymes such as imine reductases (IREDs), ene-reductases (ERs), and alcohol dehydrogenases (ADHs) are powerful tools for creating chiral centers with high precision. tapi.comrsc.org For instance, if a synthetic route to this compound proceeded through a prochiral ketone or imine intermediate, these enzymes could be employed for stereoselective reduction. A hypothetical pathway could involve the enzymatic reduction of a precursor ketone to establish a chiral hydroxyl group, or the reductive amination of a ketone to install a chiral amine, which is later acylated.

One notable strategy is dynamic kinetic resolution (DKR). In this approach, one enantiomer of a racemic mixture is selectively transformed by an enzyme, while the unwanted enantiomer is continuously racemized. This allows for the theoretical conversion of 100% of the starting material into a single desired enantiomer. For example, scientists have used proprietary imine reductases to control the configuration of two adjacent stereocenters in a pharmaceutical intermediate through oxidative kinetic resolution coupled with dynamic kinetic reduction strategies. tapi.com This type of process, successfully scaled to the kilogram level, showcases the potential of biocatalysis to deliver efficient and highly selective solutions for complex synthetic challenges. tapi.com

Biocatalysis offers significant advantages over traditional chemical methods, including mild reaction conditions (room temperature, neutral pH), reduced environmental impact, and exceptional chemo-, regio-, and stereoselectivity. rsc.orgresearchgate.net The development of engineered enzymes through directed evolution further expands the substrate scope and catalytic efficiency, making biocatalysis a promising, albeit underexplored, avenue for the stereoselective synthesis of this compound and its derivatives. wpmucdn.com

Optimization of Reaction Conditions and Yield Enhancement for this compound Production

The production of this compound, a biphenyl compound, likely relies on cross-coupling reactions such as the Suzuki-Miyaura, Negishi, or Stille reactions, which are foundational for forming carbon-carbon bonds between aryl rings. nih.gov Optimizing these reactions is crucial for maximizing yield, minimizing impurities, and ensuring economic viability.

Key parameters for optimization include:

Catalyst System: The choice of palladium catalyst and ligand is paramount. Biaryl phosphine (B1218219) ligands are often effective in promoting C-C bond formation. acs.org The catalyst loading is another critical factor; reducing it minimizes costs and residual metal contamination in the final product.

Reaction Temperature: Temperature affects reaction kinetics and selectivity. An optimal temperature must be found to ensure a reasonable reaction rate without promoting side reactions or decomposition of starting materials or products.

Solvent: The solvent system influences the solubility of reactants and the catalyst's efficacy. A mixture of solvents, such as toluene and ethanol, is often used. nih.gov

Base and Stoichiometry: In Suzuki couplings, the choice and amount of base (e.g., K₂CO₃, Cs₂CO₃) can dramatically impact the yield. The stoichiometry of the coupling partners (the boronic acid and the aryl halide) must also be fine-tuned.

Modern optimization techniques, such as automated flow chemistry platforms using Bayesian optimization algorithms, allow for the rapid and efficient exploration of a wide range of reaction variables. nih.gov These systems can autonomously adjust parameters like temperature and flow rate to identify the optimal conditions for maximizing yield in a minimal number of experiments. nih.gov For a multi-step synthesis, this approach can be used to optimize each step individually or as a "telescoped" process, reducing waste and operator interaction. nih.gov

The following interactive table illustrates a hypothetical optimization of a Suzuki-Miyaura coupling to produce the biphenyl scaffold of this compound.

ExperimentCatalyst (mol%)Temperature (°C)SolventBaseYield (%)
1Pd(PPh₃)₄ (2.0)80Toluene/EthanolK₂CO₃65
2Pd(dppf)Cl₂ (1.0)100DioxaneCs₂CO₃82
3Pd(dppf)Cl₂ (0.5)100DioxaneCs₂CO₃88
4Pd(dppf)Cl₂ (0.5)902-MeTHFK₃PO₄91
5Pd(dppf)Cl₂ (0.2)902-MeTHFK₃PO₄89

This data is illustrative and based on typical optimization studies for Suzuki-Miyaura reactions.

Synthesis of Structurally Related Analogs and Derivatives of this compound for Comparative Studies

To explore structure-activity relationships (SAR), the synthesis of analogs and derivatives is a cornerstone of medicinal chemistry. mdpi.com Modifications to the core structure of this compound can be systematically undertaken at three key positions: the phenol ring, the acetylamino group, and the biphenyl scaffold itself.

Strategies for Modulating Chlorine Substitution Patterns on the Phenol Ring

The position and number of chlorine atoms on the phenolic ring can significantly influence the molecule's electronic properties and biological activity. The primary method for introducing chlorine is through electrophilic aromatic substitution.

Direct Chlorination: Using reagents like hypochlorous acid (HOCl) or N-chlorosuccinimide (NCS), chlorine can be added to the phenol ring. The position of substitution is directed by the existing hydroxyl group (an ortho-, para-director) and the biphenyl substituent. The reaction of phenols with HOCl typically proceeds via electrophilic attack to yield chlorine-substituted products. nih.gov

Control of Isomers: Achieving specific chlorination patterns can be challenging. For example, to synthesize an analog with chlorine at the 6-position instead of the 2-position, one might need to start with a differently substituted phenol precursor or employ protecting group strategies to block more reactive sites. The formation of various chlorinated phenols, such as 2,4,6-trichlorophenol, is common, indicating that multiple chlorinations can occur. nih.gov

Synthesis from Chlorinated Precursors: A more controlled approach involves using a pre-chlorinated starting material, such as 2,5-dichlorophenol (B122974) or 3,4-dichlorophenol, in the cross-coupling reaction to build the biphenyl core. This avoids issues with selectivity during the chlorination of the final biphenyl structure.

The following table outlines potential chlorinated analogs and the synthetic strategy.

AnalogModificationPotential Synthetic Strategy
4-(3-Acetylaminophenyl)-2,6-dichlorophenolAdditional chlorine at C6Direct chlorination of the parent compound or Suzuki coupling with a 2,6-dichlorophenol (B41786) derivative.
4-(3-Acetylaminophenyl)-3-chlorophenolIsomeric chlorine at C3Suzuki coupling using a 3-chlorophenol (B135607) derivative as the starting material.
4-(3-Acetylaminophenyl)phenolDe-chlorinated analogCatalytic hydrogenation of the parent compound to remove the chlorine atom.

Variational Approaches for the Acetylamino Group and its Derivatives

The acetylamino group offers a rich site for chemical modification to alter properties like solubility, hydrogen bonding capacity, and metabolic stability. mdpi.com

Acyl Group Variation: The acetyl group (CH₃CO) can be replaced with other acyl groups by first hydrolyzing the amide to the free amine (3'-amino-3-chlorobiphenyl-4-ol) and then re-acylating with a different acid chloride or anhydride. This allows for the introduction of longer alkyl chains (e.g., propanoyl, butanoyl), aromatic groups (e.g., benzoyl), or functionalized acyl groups. This approach is used to create analogues of compounds like paracetamol. nih.gov

N-Alkylation/N-Arylation: The nitrogen atom of the amide can, under certain conditions, be alkylated or arylated, though this is less common. A more straightforward approach is to start with a modified aniline precursor before the cross-coupling reaction.

Amine and Sulfonamide Formation: Hydrolysis of the acetyl group yields the corresponding primary amine, a valuable intermediate and analog in its own right. This amine can then be converted into a sulfonamide by reacting it with a sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride), introducing a different type of functional group.

Exploration of Different Bridging Groups in Biphenyl Scaffold Modifications

Ether Linkage (Diaryl Ether): An Ullmann condensation or a Buchwald-Hartwig C-O coupling reaction between a phenol and an aryl halide can be used to synthesize a diaryl ether analog (e.g., 3-acetylamino-phenyl-(2-chloro-4-hydroxyphenoxy)benzene).

Thioether Linkage (Diaryl Thioether): Similarly, coupling a thiophenol with an aryl halide can create a diaryl thioether bridge, which has a different bond angle and length compared to an ether linkage.

Methylene (B1212753) or Carbonyl Bridge: A Friedel-Crafts acylation or alkylation can be used to link the two rings with a carbonyl (C=O) or methylene (CH₂) group, respectively, creating benzophenone (B1666685) or diphenylmethane (B89790) scaffolds. These modifications significantly alter the geometry between the two rings.

Amine Bridge (Diaryl Amine): A Buchwald-Hartwig amination can link the two aromatic rings through a nitrogen atom, introducing a hydrogen bond donor/acceptor site in the bridge itself.

These strategies allow for a comprehensive exploration of the chemical space around the parent molecule, providing crucial data for understanding its structure-activity relationships.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

Applying the principles of green chemistry to the synthesis of this compound is essential for developing environmentally benign and sustainable manufacturing processes. nih.govwjpmr.com The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. rsc.org

Key green chemistry strategies include:

Waste Prevention: Designing syntheses with high atom economy, where most of the atoms from the reactants are incorporated into the final product. Cross-coupling reactions like Suzuki coupling are generally more atom-economical than classical methods like the Wurtz-Fittig reaction. nih.govresearchgate.net

Safer Solvents and Auxiliaries: Replacing hazardous solvents like dioxane or toluene with greener alternatives. 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, has emerged as a viable green solvent for many transformations, including optimizations of pharmaceutical syntheses. nih.gov Water is also an excellent green solvent for certain reactions, such as specific Suzuki couplings. nih.gov

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis or flow chemistry. athensjournals.grchemistryjournals.net These techniques can dramatically shorten reaction times and allow for precise temperature control, avoiding the need for prolonged heating. nih.govathensjournals.gr

Use of Catalysis: Utilizing highly efficient catalysts (as opposed to stoichiometric reagents) minimizes waste. researchgate.net Biocatalysis, using enzymes, represents an ideal catalytic method as it operates under mild conditions with high selectivity. chemistryjournals.net For cross-coupling, developing catalysts with very low palladium loading is an active area of research.

Use of Renewable Feedstocks: Whenever possible, starting materials should be derived from renewable sources rather than petrochemicals. chemistryjournals.net For example, phenols and their derivatives can potentially be sourced from lignin, a component of biomass, providing a renewable pathway to key intermediates. aiche.org

A sustainable synthetic route to this compound might involve a Suzuki-Miyaura coupling performed in a green solvent like 2-MeTHF or water, using a highly active palladium catalyst at low loading, and powered by an energy-efficient method like continuous flow processing. This approach would align with multiple principles of green chemistry, leading to a more sustainable chemical process. rsc.org

Solvent Selection and Solvent-Free Reaction Conditions

The selection of a solvent is a critical factor in the synthesis of biaryl compounds, influencing reaction rates, yields, and the ease of product purification. Modern synthetic chemistry emphasizes the use of "green" solvents or the elimination of solvents altogether to minimize environmental impact. nih.govjddhs.com

Solvent Selection:

Traditional Suzuki-Miyaura cross-coupling reactions often employ polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). mdpi.com However, due to their hazardous nature, significant research has focused on identifying safer alternatives. mdpi.com For the synthesis of phenolic biaryls, aqueous solvent systems have proven effective. The use of water, or mixtures like water/ethanol, is environmentally benign and can facilitate the reaction, particularly when using water-soluble ligands and phase-transfer agents. researchgate.net The choice of solvent can be guided by parameters such as polarity and hydrogen bond donor/acceptor capabilities to optimize the solubility of reactants and catalysts. mdpi.com

The table below outlines various solvent types and their relevance in modern organic synthesis, applicable to the preparation of this compound.

Solvent CategoryExamplesGreen Chemistry ConsiderationsPotential Application in Synthesis
Aqueous Systems Water, Water/EthanolEnvironmentally benign, low cost, non-flammable. nih.govresearchgate.netIdeal for Suzuki-Miyaura coupling with appropriate water-soluble catalysts and ligands. researchgate.net
Ethers 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME)Derived from renewable resources (in the case of 2-MeTHF), lower toxicity than traditional ethers like THF or 1,4-dioxane. mdpi.comCan replace conventional ethers in cross-coupling reactions, offering improved safety profiles.
Alcohols Ethanol, 2-PropanolReadily available, low toxicity, often biodegradable.Frequently used as a co-solvent with water to improve the solubility of organic reactants. researchgate.net
Bio-derived Solvents Eucalyptol, Cyrene™Derived from renewable feedstocks, biodegradable, lower environmental persistence. mdpi.comEmerging alternatives to polar aprotic solvents like DMF and NMP in various coupling reactions. mdpi.com

Solvent-Free Reaction Conditions:

A more advanced approach in green chemistry is the complete elimination of solvents. mdpi.com Mechanochemical methods, such as grinding reactants together in a ball mill or with a mortar and pestle, can drive reactions to completion without a liquid medium. rasayanjournal.co.ingoogle.comjustia.com This technique, sometimes called "grindstone chemistry," reduces waste, can shorten reaction times, and simplifies product workup. rasayanjournal.co.in

For a molecule like this compound, a multi-step synthesis might involve a final N-acetylation step to add the acetylamino group. Solvent-free acetylation of aminophenols using acetic anhydride has been demonstrated to proceed rapidly and in high yield (>95%) through simple mechanical grinding, avoiding the generation of solvent waste and impurities associated with high-temperature, solvent-based processes. google.comjustia.com This approach offers a clean and efficient route for the final step in the synthesis of the target compound. google.com

Catalyst Reuse and Recovery in this compound Synthesis

The synthesis of this compound via Suzuki-Miyaura coupling relies on a palladium (Pd) catalyst. mdpi.comgoogle.com Given the high cost and potential environmental toxicity of palladium, the ability to recover and reuse the catalyst is paramount for creating a sustainable and economical process. jddhs.com Several advanced strategies have been developed to facilitate this.

Heterogeneous and Supported Catalysts:

One common approach is to immobilize the palladium catalyst on a solid support. This "heterogenization" allows the catalyst to be easily separated from the reaction mixture by simple filtration. Supports can include materials like:

Metal Oxides: Dispersing palladium on titanium dioxide (Pd/TiO₂) increases the catalytic surface area and allows for recovery and reuse over multiple cycles with minimal loss in activity. mdpi.com

Polymers: Palladium can be complexed with polymers or functionalized resins, creating a solid-phase catalyst that is easily filtered and reused. google.com

Carbon-based Materials: Supports like alumina (B75360) and graphene have been used to immobilize palladium for catalytic reactions, demonstrating high efficiency and reusability. mdpi.com

Magnetically Recoverable Catalysts:

A particularly innovative method involves attaching the palladium catalyst to magnetic nanoparticles, such as magnetite (iron oxide). researchgate.net These catalysts perform the reaction in a homogeneous-like state but can be rapidly and efficiently removed from the reaction vessel at the end of the process using a strong external magnet. This avoids the need for filtration and minimizes catalyst loss. Research on magnetically recoverable Pd and Ru catalysts has shown high stability and performance over consecutive catalytic cycles. researchgate.net

Advanced Filtration Techniques:

For homogeneous catalysts, which are often more active and selective, recovery is more challenging. Organic Solvent Nanofiltration (OSN) is an emerging membrane-based technology that can separate dissolved homogeneous catalysts from the product in solution. rsc.org This allows for the recovery and reuse of both the catalyst and the ligand, maintaining high conversion rates over several cycles, as demonstrated in the synthesis of a pharmaceutical intermediate. rsc.org

The table below summarizes key methodologies for catalyst recycling applicable to this synthesis.

Recovery MethodPrincipleAdvantagesDisadvantages
Heterogeneous Catalysis Catalyst is immobilized on an insoluble solid support (e.g., Alumina, Polymer, TiO₂). mdpi.commdpi.comSimple separation by filtration; allows for continuous flow processes. jddhs.comMay have lower catalytic activity than homogeneous counterparts; potential for metal leaching.
Magnetic Separation Catalyst is bound to magnetic nanoparticles (e.g., magnetite). researchgate.netRapid and highly efficient recovery with an external magnet; minimizes catalyst loss. researchgate.netSynthesis of the magnetic catalyst can be complex; potential for nanoparticle aggregation.
Organic Solvent Nanofiltration (OSN) A membrane separates the larger catalyst molecules from the smaller product molecules in solution. rsc.orgRecovers homogeneous catalysts, preserving high activity and selectivity; can be applied to existing processes. rsc.orgRequires specialized membrane equipment; potential for membrane fouling.
Acidic Fusion and Leaching Pyrometallurgical treatment followed by acid leaching to dissolve and recover the metal. mdpi.comEffective for recovering metals from spent bulk catalysts. mdpi.comEnergy-intensive; not suitable for in-process recycling between batches.

By implementing these advanced synthetic strategies, the preparation of this compound can be achieved with greater efficiency, reduced cost, and a significantly lower environmental footprint.

State of the Art Spectroscopic and Spectrometric Characterization Methodologies in Research on 4 3 Acetylaminophenyl 2 Chlorophenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for the structural determination of 4-(3-Acetylaminophenyl)-2-chlorophenol in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework.

The expected ¹H and ¹³C NMR spectra would show distinct signals for each unique proton and carbon environment in the molecule. The chemical shifts are influenced by the electronic effects of the substituents on the two aromatic rings: the hydroxyl (-OH), chloro (-Cl), and acetylamino (-NHCOCH₃) groups. Based on the structure, a set of predicted chemical shifts can be proposed to aid in spectral assignment.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound

Predicted Chemical Shifts (δ) in ppm
Atom Position¹H NMR (ppm)¹³C NMR (ppm)
2-Chlorophenol (B165306) Ring
C1-OH~9.0-10.0 (s, broad)~150-155
C2-Cl-~120-125
C3-H~7.2-7.4 (d)~128-130
C4-~135-140
C5-H~7.0-7.2 (dd)~118-122
C6-H~6.8-7.0 (d)~115-118
3-Acetylaminophenyl Ring
C1'-~140-145
C2'-H~7.5-7.7 (s)~115-120
C3'-NH~9.5-10.5 (s, broad)~138-142
C4'-H~7.3-7.5 (d)~118-122
C5'-H~7.2-7.4 (t)~128-132
C6'-H~7.0-7.2 (d)~120-125
Acetyl Group
NH-C=O-~168-172
C=O-CH₃~2.1-2.3 (s)~23-26

While 1D NMR provides initial data, 2D NMR experiments are indispensable for the definitive assignment of all signals and the complete structural elucidation of complex molecules like this compound. youtube.comscribd.comsdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. sdsu.edu For this molecule, COSY would establish the connectivity of the protons on each aromatic ring, showing correlations between adjacent protons (e.g., H5 with H6 and H3 on the chlorophenol ring).

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This technique allows for the unambiguous assignment of carbon signals for all protonated carbons by linking the known proton shifts to their corresponding carbon resonances. scribd.comgithub.io

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds), which is critical for piecing together the molecular puzzle. youtube.comyoutube.com It is particularly useful for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. For instance, HMBC would show a correlation from the protons on one ring to the carbons of the other ring across the central C-C bond, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is crucial for determining the three-dimensional structure and preferred conformation. For this compound, NOESY could detect correlations between protons on the two different rings that are in close spatial proximity, providing information about the dihedral angle of the bond connecting the rings.

Table 2: Key Expected 2D NMR Correlations for Structural Confirmation

TechniqueCorrelating NucleiStructural Information Gained
COSYH3 ↔ H5; H5 ↔ H6 H4' ↔ H5'; H5' ↔ H6'Confirms proton connectivity within each aromatic ring spin system.
HSQCC3 ↔ H3; C5 ↔ H5; C6 ↔ H6 C2' ↔ H2'; C4' ↔ H4', etc.Assigns carbon signals for all proton-bearing carbons. youtube.com
HMBCCH₃ ↔ C=O H2' ↔ C4 and C1' H3 ↔ C1, C2, C4, C5Connects the acetyl group to the amino group. Confirms the linkage between the two aromatic rings. Assigns quaternary carbons. sdsu.edu
NOESYH3 ↔ H2' H5 ↔ H6'Provides insight into the spatial arrangement and preferred rotational conformation (dihedral angle) around the C4-C1' bond.

While solution-state NMR reveals the structure of the molecule as it tumbles freely, solid-state NMR (ssNMR) provides information about its structure and packing in the solid phase. dtic.milresearchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra from solid samples. dtic.mil For this compound, ssNMR can be used to:

Characterize the compound in its crystalline or amorphous state. dtic.mil

Identify the presence of different polymorphs (different crystal packing arrangements), which can have distinct ssNMR spectra.

Determine the molecular conformation in the solid state, which may be fixed and different from the average conformation observed in solution. researchgate.net

The bond connecting the two phenyl rings in this compound is subject to restricted rotation, a phenomenon common in substituted biphenyl-type structures. nih.govacs.org Dynamic NMR (DNMR) involves acquiring NMR spectra at various temperatures to study the kinetics of this rotational process.

At low temperatures, the rotation around the C-C single bond may be slow on the NMR timescale, leading to the appearance of distinct signals for chemically non-equivalent protons that would otherwise be averaged out by fast rotation. As the temperature is increased, the rate of rotation increases, causing these separate signals to broaden and eventually coalesce into a single, time-averaged signal. By analyzing the changes in the lineshape of these signals as a function of temperature, the energy barrier (activation energy) for the rotational process can be calculated. cnr.it This provides valuable insight into the conformational flexibility and steric hindrance within the molecule. nih.govacs.org

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing how it breaks apart. unt.edu

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with extremely high precision, typically to four or five decimal places. The molecular formula of this compound is C₁₄H₁₂ClNO₂. HRMS can determine the mass of the molecular ion so accurately that it allows for the unambiguous confirmation of this elemental composition, distinguishing it from other potential formulas that might have the same nominal mass. lcms.cz This serves as a critical validation of the compound's identity.

Molecular Formula : C₁₄H₁₂ClNO₂

Nominal Mass : 261 amu

Monoisotopic (Exact) Mass : 261.05566 Da

An experimental HRMS measurement matching this theoretical exact mass to within a few parts per million (ppm) provides very strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) provides a detailed "fingerprint" of a molecule's structure. In an MS/MS experiment, the molecular ion (precursor ion) is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions (product ions), and these fragments are then mass-analyzed. unt.edu The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts.

For this compound, characteristic fragmentation pathways would be expected. The presence of the N-acetyl group often leads to specific losses that are diagnostically useful in interpreting the spectrum. nih.govnih.gov

Table 3: Plausible MS/MS Fragmentation of [M+H]⁺ for this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossInferred Structural Moiety
262.0635220.0530CH₂CO (42 Da)Loss of ketene (B1206846) from the acetyl group.
134.0578C₇H₅ClO (140 Da)Cleavage of the C-N bond, loss of the chlorophenol radical.
127.0391C₇H₄NO (135 Da)Cleavage of the bond between the phenyl rings.
93.0578C₆H₅O (169 Da)Loss of the acetylaminophenyl radical and chlorine.

Note: m/z values are for the [M+H]⁺ ion and its corresponding fragments.

Analysis of these fragmentation pathways provides corroborating evidence for the structure elucidated by NMR, confirming the presence and connectivity of the acetylamino group and the two distinct aromatic rings. researchgate.netyoutube.com

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are indispensable for identifying the functional groups within a molecule and probing the intermolecular forces, such as hydrogen bonding, in its solid state.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each type of bond and functional group absorbs at a characteristic frequency, producing a unique spectral fingerprint. For this compound, FTIR analysis would be expected to identify key vibrational modes. For instance, studies on related compounds like N-(4-hydroxyphenyl) acetamide (B32628) show characteristic peaks for N-H and O-H stretching, which would be anticipated in the 3100-3400 cm⁻¹ region. openaccessjournals.com The amide I band (primarily C=O stretch) and amide II band (N-H bend and C-N stretch) would be expected near 1650 cm⁻¹ and 1550 cm⁻¹, respectively. The presence of the phenolic O-H and the aromatic C-Cl bonds would also yield distinct peaks, typically with the C-Cl stretch appearing in the 1000-1100 cm⁻¹ range.

Hypothetical FTIR Data Table for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
O-H Stretch 3200-3400 Phenolic Hydroxyl
N-H Stretch 3100-3300 Amide
C-H Stretch (Aromatic) 3000-3100 Phenyl Rings
C=O Stretch (Amide I) 1640-1680 Acetyl Group
N-H Bend (Amide II) 1530-1570 Amide
C-C Stretch (Aromatic) 1450-1600 Phenyl Rings
C-O Stretch (Phenolic) 1200-1260 Phenolic Hydroxyl

Note: This table is hypothetical and based on characteristic frequencies of the constituent functional groups.

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for analyzing the carbon backbone of aromatic rings. In a hypothetical analysis of the target compound, Raman spectroscopy would confirm the presence of the phenyl rings through characteristic ring breathing modes. The C-Cl bond also typically produces a strong Raman signal. By comparing the Raman and FTIR spectra, a more complete picture of the molecule's vibrational characteristics can be obtained, as some modes that are weak in FTIR are strong in Raman, and vice versa. nih.gov

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Solvatochromism

These techniques probe the electronic transitions within a molecule, providing insight into its electronic structure, chromophores, and how its excited states behave.

UV-Visible Spectroscopy for Chromophore Characterization

UV-Visible spectroscopy measures the absorption of UV and visible light, which excites electrons from lower to higher energy orbitals (e.g., π to π* transitions). The chromophores—the parts of the molecule that absorb light—in this compound are the two substituted phenyl rings. The spectrum would be expected to show absorption maxima (λ_max) characteristic of these aromatic systems. Studies on simpler phenols show that substitution patterns and solvent polarity can significantly shift these absorption bands. lgcstandards.com Investigating the compound in solvents of varying polarity (solvatochromism) would reveal information about the change in dipole moment between the ground and excited states. sigmaaldrich.comaccustandard.com A red shift (bathochromic shift) with increasing solvent polarity would suggest that the excited state is more polar than the ground state.

Fluorescence Spectroscopy for Excited State Dynamics

Fluorescence spectroscopy involves exciting a molecule to a higher electronic state with light and then measuring the light it emits as it relaxes back to the ground state. Not all molecules fluoresce; the efficiency is determined by the competition between radiative (fluorescence) and non-radiative decay pathways. openaccessjournals.comnih.gov If this compound is fluorescent, this technique could be used to study its excited state lifetime and the influence of the molecular environment on its emission properties. The presence of electron-donating (-OH, -NHCOCH₃) and electron-withdrawing (-Cl) groups can create interesting charge-transfer characteristics in the excited state, which can be probed by fluorescence. nih.gov

X-ray Diffraction (XRD) for Single Crystal Structure and Polymorphic Analysis

X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of the compound must first be grown.

The resulting data allows for the exact measurement of bond lengths, bond angles, and the conformation of the molecule. For this compound, XRD would definitively establish the dihedral angle between the two phenyl rings and map the intermolecular interactions, such as hydrogen bonds involving the phenolic -OH and amide groups, which dictate how the molecules pack in the crystal lattice.

Furthermore, many organic molecules can crystallize in multiple different forms, a phenomenon known as polymorphism. Each polymorph has a unique crystal structure and, consequently, different physical properties. Powder X-ray diffraction (PXRD) is a key technique used to identify and distinguish between these polymorphic forms.

Hypothetical Crystal Data Table for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 14.3
β (°) 95.5
Volume (ų) 1225

Note: This table is a hypothetical example of crystallographic data.

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides unequivocal evidence of bond lengths, bond angles, and the absolute stereochemistry of a molecule. Furthermore, it reveals intricate details about the crystal packing, including intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding the solid-state properties of the material.

While specific crystallographic data for this compound is not publicly available, the analysis of structurally related compounds provides a clear indication of the expected outcomes. For instance, studies on similar aromatic compounds, such as 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, have utilized SC-XRD to elucidate their molecular geometry and intermolecular interactions. aalto.fi In a hypothetical analysis of a single crystal of this compound, one would anticipate the determination of key structural parameters. The planarity of the phenyl rings, the conformation of the acetylamino group, and the spatial relationship between the chloro and hydroxyl substituents would be precisely defined. Hydrogen bonding, likely involving the amide and hydroxyl groups, would be a key feature of the crystal packing, influencing the material's melting point and solubility.

Table 1: Illustrative Single Crystal X-ray Diffraction Data for a Structurally Related Piperidine Derivative

ParameterValue
Empirical FormulaC₂₁H₂₂Cl₂N₂O
Formula Weight389.30
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)8.3293 (2)
b (Å)12.2924 (3)
c (Å)19.3226 (4)
Volume (ų)1978.39 (8)
Z4
Temperature (K)296
Radiation typeMo Kα
µ (mm⁻¹)0.34
Data derived from a study on 2-[4(E)-2,6-bis(4-chlorophenyl)-3-ethylpiperidin-4-ylidene]acetamide and is presented for illustrative purposes. researchgate.net

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is an indispensable tool for the identification of crystalline phases and the assessment of polymorphism. Unlike SC-XRD, which requires a single, high-quality crystal, PXRD can be performed on a polycrystalline powder. This makes it a highly practical technique for routine analysis and quality control in a manufacturing setting. Each crystalline form of a compound produces a unique diffraction pattern, which serves as a "fingerprint" for that specific polymorph.

In the context of this compound, PXRD would be employed to identify the crystalline form of a synthesized batch and to ensure its phase purity. The presence of any undesired polymorphs or amorphous content could be readily detected. The technique is also crucial for monitoring the solid-state stability of the compound under various storage conditions. For example, in the well-studied case of paracetamol, PXRD is routinely used to distinguish between its different polymorphic forms, which exhibit distinct physical properties. researchgate.netazooptics.com The diffraction pattern would be characterized by a series of peaks at specific 2θ angles, with their intensities being indicative of the crystal structure.

Table 2: Representative Powder X-ray Diffraction Peaks for Polymorphic Forms of a Related Compound (Paracetamol)

Polymorphic FormPeak Position (2θ)Relative Intensity (%)
Form I12.140
15.5100
24.485
Form II13.8100
22.130
27.845
Data is for paracetamol and is presented for illustrative purposes to demonstrate the utility of PXRD in distinguishing polymorphs. researchgate.net

Chromatographic Techniques Coupled with Detectors for Purity Assessment and Mixture Analysis

Chromatographic methods are paramount for the separation, identification, and quantification of individual components within a mixture. For a compound like this compound, these techniques are essential for determining its purity and for analyzing complex matrices in which it may be found.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, offering high resolution, sensitivity, and speed for the analysis of a wide range of compounds. For the purity assessment of this compound, a reversed-phase HPLC method would likely be the approach of choice.

In a typical setup, a C18 column would be used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. mfd.org.mknih.gov Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the analyte exhibits strong absorbance. The retention time of the main peak would serve to identify the compound, while the area of the peak would be proportional to its concentration. Impurities would appear as separate peaks at different retention times, allowing for their quantification. The development of a robust HPLC method would involve the optimization of parameters such as mobile phase composition, flow rate, and column temperature to achieve optimal separation. mfd.org.mk

Table 3: Illustrative HPLC Method Parameters for the Analysis of Related Chlorophenols

ParameterCondition
ColumnC18, 250 x 4.6 mm, 5 µm
Mobile PhaseWater:Acetonitrile with a phosphate buffer (pH 6.3)
Flow Rate1.0 mL/min
DetectionUV at 245 nm
Column Temperature25 °C
These parameters are based on methods developed for the analysis of paracetamol and related impurities and are for illustrative purposes. mfd.org.mk

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. While this compound itself may have limited volatility, it can be readily analyzed by GC-MS after conversion to a more volatile derivative.

A common derivatization strategy for phenolic compounds is silylation, which involves reacting the hydroxyl group with a silylating agent to form a trimethylsilyl (B98337) (TMS) ether. nih.gov This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. The derivatized sample is then injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum that can be used for definitive identification by comparing it to a spectral library or by interpreting the fragmentation pattern. This technique is particularly useful for the trace analysis of chlorophenolic compounds in environmental or biological samples. thermofisher.com

Table 4: Typical GC-MS Conditions for the Analysis of Derivatized Chlorophenols

ParameterCondition
GC ColumnTG-5MS (30 m x 0.25 mm x 0.25 µm) or similar
Carrier GasHelium
Injection ModeSplitless
Derivatization AgentBis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agent
MS IonizationElectron Ionization (EI)
MS AnalyzerQuadrupole or Ion Trap
These conditions are representative of methods used for the analysis of chlorophenols and are for illustrative purposes. nih.govthermofisher.com

Computational Chemistry and Theoretical Modeling of 4 3 Acetylaminophenyl 2 Chlorophenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. These methods solve the Schrödinger equation (or its derivatives) for a given molecule to determine its electronic structure and a wide array of associated properties.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly effective for determining the ground state properties of molecules. For 4-(3-Acetylaminophenyl)-2-chlorophenol, a DFT approach, such as using the B3LYP functional with a 6-31G(d) basis set, would be employed to perform a full geometry optimization. nih.gov This process finds the lowest energy conformation of the molecule by adjusting all bond lengths, bond angles, and dihedral angles until a stable minimum is reached.

Studies on structurally similar compounds, like substituted diphenyl ethers, have shown that DFT calculations can accurately predict equilibrium structures. nih.gov For this compound, key parameters for optimization would include the C-O-C ether bond angle, the dihedral angles between the two aromatic rings, and the orientation of the acetylamino and hydroxyl groups. These calculations would reveal the molecule's preferred three-dimensional shape, which is crucial for understanding its interactions with other molecules.

Interactive Table: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT B3LYP/6-31G(d) Calculations) Note: This data is illustrative, based on typical values for similar structural motifs, to demonstrate the output of a DFT calculation.

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value
Bond Length C (ring 1)O (ether)--1.37 Å
Bond Length O (ether)C (ring 2)--1.41 Å
Bond Length C (ring 1)Cl--1.75 Å
Bond Angle C (ring 1)O (ether)C (ring 2)-118.5°
Dihedral Angle C (ring 1)C (ring 1)O (ether)C (ring 2)45.0°
Dihedral Angle C (ring 1)O (ether)C (ring 2)C (ring 2)135.0°

Ab Initio Methods for Spectroscopic Property Prediction and Excited State Calculations

While DFT is excellent for ground states, ab initio methods, particularly those designed for excited states, are vital for predicting spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method that extends DFT to study electronic excitations. rsc.org By calculating the energy difference between the ground state and various excited states, TD-DFT can predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound.

These calculations would identify the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, such as π→π* transitions within the aromatic rings or n→π* transitions involving the oxygen and nitrogen lone pairs. This information is invaluable for characterizing the molecule and understanding its photophysical behavior. Computational studies on related chalcones and substituted diphenyls have successfully used TD-DFT to interpret experimental spectra and understand the nature of their electronic transitions. rsc.orgkrishisanskriti.org

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, FMO analysis would involve visualizing the HOMO and LUMO and calculating their energy levels. The distribution of these orbitals across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and more reactive. Based on studies of similar phenolic compounds, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) and acetylaminophenyl rings, while the LUMO may be distributed across the aromatic systems. researchgate.net

Interactive Table: Predicted FMO Properties and Quantum Chemical Descriptors Note: This data is illustrative, based on typical values for similar aromatic compounds.

ParameterPredicted Value (eV)Description
E_HOMO -5.85Energy of the Highest Occupied Molecular Orbital
E_LUMO -1.20Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE) 4.65Indicator of chemical reactivity and stability
Ionization Potential (I) 5.85Approximately -E_HOMO
Electron Affinity (A) 1.20Approximately -E_LUMO
Global Hardness (η) 2.33(I - A) / 2; Resistance to change in electron configuration
Electronegativity (χ) 3.53(I + A) / 2; Global tendency to attract electrons

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics provides a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insight into conformational changes and interactions with the environment. researchgate.net

For this compound, MD simulations would be particularly useful for exploring its conformational landscape. The molecule possesses significant flexibility, especially regarding the rotation around the two C-O bonds of the ether linkage. An MD simulation can map the potential energy surface associated with these rotations, identifying various low-energy conformers and the barriers to interconversion between them.

Furthermore, MD simulations excel at modeling solvent effects. nih.gov By placing the molecule in a simulated box of solvent molecules (e.g., water, ethanol, or a non-polar solvent), one can observe how the solvent influences its preferred conformation and dynamics. researchgate.net This is crucial for understanding how the molecule behaves in a realistic chemical environment, such as during a reaction or a biological interaction.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. mdpi.com The goal is to build a statistical model that can predict a specific property (e.g., boiling point, solubility, toxicity) for new or untested compounds based solely on their molecular structure. nih.gov

To develop a QSPR model applicable to this compound, one would first need a dataset of related compounds (e.g., other substituted diphenyl ethers or phenols) with known experimental values for the property of interest. For each molecule in the dataset, a set of numerical "descriptors" would be calculated. These descriptors can encode topological, geometric, electronic, or quantum chemical information. DFT calculations are often used to generate highly informative descriptors, such as dipole moment, polarizability, and orbital energies. nih.gov

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that links the descriptors to the property. This model could then be used to predict the properties of this compound without needing to perform the actual experiment.

In Silico Mechanistic Studies of Reactions Involving this compound

Computational methods can be used to perform in silico (i.e., computer-based) studies of reaction mechanisms. This involves mapping the entire energy profile of a chemical reaction, from reactants to products, including any high-energy transition states and intermediates. wikipedia.org

For this compound, one could investigate various reactions, such as its synthesis or potential degradation pathways. For example, the mechanism of an electrophilic aromatic substitution on one of its rings could be modeled. libretexts.orgmasterorganicchemistry.com Computational chemists would use methods like DFT to:

Optimize the geometries of the reactants, products, and any proposed intermediates. libretexts.org

Locate the transition state structure for each step of the reaction. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

Calculate the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate. khanacademy.org

By comparing the activation energies of different possible pathways, researchers can determine the most likely mechanism for a given reaction. This provides a detailed, atom-level understanding of how the reaction occurs, which can be difficult to obtain through experimental means alone.

Cheminformatics and Virtual Screening Applications for Analog Design (Excluding Biological Efficacy/Toxicity)

The design of novel analogs based on a lead compound, such as this compound, is a cornerstone of modern medicinal chemistry. Cheminformatics and virtual screening offer powerful computational tools to explore vast chemical spaces, prioritize compounds for synthesis, and design molecules with desired physicochemical properties. These in silico methods accelerate the drug discovery process by focusing on promising candidates and reducing the need for extensive and costly experimental screening. impactfactor.orgnih.gov

Detailed Research Findings

The application of cheminformatics to analog design for this compound involves several key steps, starting from the representation of the molecule to the use of sophisticated screening and modeling techniques.

Molecular Representation and Descriptor Calculation

The first step in any cheminformatics workflow is the numerical representation of molecular structures. chemaxon.comneovarsity.org For this compound and its potential analogs, a variety of molecular descriptors can be calculated to capture their structural and physicochemical features. These descriptors are crucial for building quantitative structure-activity relationship (QSAR) models and for similarity-based virtual screening. neovarsity.orgprotoqsar.com

Descriptors are broadly categorized based on their dimensionality:

1D Descriptors: These are the simplest descriptors and include bulk properties of the molecule such as molecular weight, atom counts, and logP (a measure of lipophilicity). neovarsity.org

2D Descriptors: These descriptors are derived from the 2D representation of the molecule and encode information about its topology and connectivity. chemaxon.comnih.gov Examples include molecular fingerprints, which are bit strings representing the presence or absence of specific structural features. nih.gov

3D Descriptors: These descriptors capture the three-dimensional arrangement of the atoms in a molecule, including information about its shape, volume, and surface area. vlifesciences.com

A hypothetical set of calculated descriptors for this compound is presented in the table below.

Table 1: Calculated Molecular Descriptors for this compound

Descriptor TypeDescriptor NameCalculated Value (Illustrative)
1D Molecular Weight263.7 g/mol
logP2.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
2D Topological Polar Surface Area58.6 Ų
Number of Rotatable Bonds3
3D Molecular Volume230.5 ų
Ovality1.4

These descriptors form the basis for comparing molecules and building predictive models. For instance, in analog design, one might aim to maintain a similar logP to the parent compound while altering other properties.

Similarity-Based Virtual Screening

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to possess a desired set of properties. nih.gov One of the most common approaches is similarity-based virtual screening, which operates on the principle that structurally similar molecules are likely to have similar properties. nih.gov

This process typically involves:

Selection of a Query Molecule: In this case, this compound would serve as the query.

Generation of Molecular Fingerprints: A fingerprint, such as the MACCS (Molecular ACCess System) keys or Extended-Connectivity Fingerprints (ECFPs), is generated for the query molecule and for all molecules in a virtual compound library. chemaxon.comeyesopen.com

Similarity Calculation: The similarity between the query fingerprint and each library compound's fingerprint is calculated using a similarity metric, most commonly the Tanimoto coefficient. researchgate.net

Ranking and Selection: The library compounds are then ranked based on their similarity to the query, and a cutoff is applied to select a subset of the most similar molecules for further investigation.

Table 2: Illustrative Similarity Search Results for Analogs of this compound

Analog IDStructure ModificationFingerprint TypeTanimoto Similarity (Illustrative)
ANA-001Replacement of Chlorine with FluorineECFP40.85
ANA-002Shifting Acetylamino Group to para-positionECFP40.78
ANA-003Replacement of Phenyl Ring with PyridineMACCS0.65
ANA-004Introduction of a Sulfonyl GroupECFP40.59

Scaffold Hopping and Analog Generation

While similarity searching is effective for finding closely related analogs, "scaffold hopping" aims to identify compounds with different core structures (scaffolds) that maintain the key chemical features required for the desired properties. nih.govnih.gov This is particularly useful for exploring new chemical space and identifying novel intellectual property. nih.gov

Pharmacophore modeling is a powerful technique for scaffold hopping. nih.govmdpi.com A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are thought to be important. nih.govacs.org For this compound, a pharmacophore model could be generated based on its structure, highlighting the key interaction points. This model can then be used to screen virtual libraries for molecules that match the pharmacophore, regardless of their underlying scaffold. nih.gov

Automated analog generation tools can also be employed to create virtual libraries of analogs around the this compound scaffold. impactfactor.orgresearchgate.net These tools allow for systematic modifications, such as substituting different functional groups at various positions on the molecule, to generate a diverse set of virtual compounds for further screening. impactfactor.org

Mechanistic Investigations into Chemical Reactivity and Pathway Elucidation for 4 3 Acetylaminophenyl 2 Chlorophenol

Study of Reaction Mechanisms Governing Functional Group Interconversions on 4-(3-Acetylaminophenyl)-2-chlorophenol

The functional groups of this compound—the hydroxyl, acetylamino, and chloro groups—are all amenable to a variety of interconversion reactions. The reactivity of each is influenced by the electronic effects of the others.

The acetylamino group can undergo hydrolysis under acidic or basic conditions to yield the corresponding aminophenol. The presence of the electron-donating hydroxyl group and the electron-withdrawing chloro group can modulate the reaction rate. In a related compound, acetaminophen (B1664979) (N-acetyl-p-aminophenol), deacetylation is a known metabolic pathway. rsc.org This suggests that the acetylamino group in this compound could be a site for synthetic modification.

The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. This enhances the nucleophilicity of the oxygen, allowing for etherification reactions. For instance, Williamson ether synthesis could be employed to introduce various alkyl or aryl groups. The reactivity of the hydroxyl group is influenced by the electron-withdrawing effects of the adjacent chloro group and the acetylamino group in the meta position.

The chloro substituent is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups in the ortho and para positions. However, under forcing conditions or with specific catalysts, it could potentially be replaced by other functional groups.

Functional GroupPotential Interconversion ReactionInfluencing Factors
AcetylaminoHydrolysis to amino grouppH, temperature, presence of catalysts
Phenolic HydroxylEtherification, EsterificationBasicity of the reaction medium, nature of the electrophile
ChloroNucleophilic Aromatic SubstitutionReaction conditions (temperature, pressure), catalyst, nature of the nucleophile

Exploration of Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, with a hydroxyl group and an acetylamino group in a 1,3-relationship on one ring and a chloro group ortho to the hydroxyl on the other, presents possibilities for intramolecular reactions, particularly cyclization.

One potential pathway is the synthesis of benzoxazole (B165842) derivatives . The reaction of o-aminophenols with various functional groups, including amides, can lead to the formation of a benzoxazole ring system through an intramolecular cyclization and dehydration sequence. nih.gov For this compound, a preliminary step of hydrolysis of the acetylamino group to an amino group would be necessary. The resulting aminophenol could then undergo intramolecular cyclization. The presence of the chloro group could influence the reactivity and potentially be retained in the final benzoxazole structure. The general mechanism for benzoxazole formation from an o-aminophenol and a carboxylic acid derivative involves the formation of an amide intermediate, followed by cyclization and dehydration.

Rearrangement reactions are less common for this type of structure under normal conditions. However, under specific stimuli such as photochemical or high-energy conditions, rearrangements like the Fries rearrangement of an esterified phenol (B47542) or the Claisen rearrangement of an allyl ether derivative could be envisioned if the hydroxyl group is first modified.

Role of this compound as a Precursor or Intermediate in Multi-step Organic Syntheses

Substituted phenols and anilines are valuable building blocks in organic synthesis. This compound, with its multiple functional groups, can serve as a versatile precursor for more complex molecules.

The presence of the phenolic hydroxyl and the acetylamino groups allows for the synthesis of various derivatives. For example, the hydroxyl group can be used as a handle for introducing new functionalities or for building larger molecular architectures. The acetylamino group can be hydrolyzed to an amino group, which is a key functional group for a wide range of transformations, including diazotization followed by Sandmeyer reactions to introduce a variety of substituents.

This compound could be a key intermediate in the synthesis of pharmaceuticals, agrochemicals, or dyes. For instance, many bioactive molecules contain substituted biphenyl (B1667301) or diphenyl ether scaffolds, which could potentially be synthesized from this precursor. The field of multi-step synthesis often relies on such polyfunctional molecules to construct complex targets efficiently. organic-chemistry.orgresearchgate.net

Functional GroupPotential Synthetic UtilityExample Transformation
Phenolic HydroxylIntroduction of ether or ester linkagesWilliamson ether synthesis, Fischer esterification
AcetylaminoConversion to a versatile amino groupAcid or base-catalyzed hydrolysis
Amino (from hydrolysis)Diazotization and subsequent reactionsSandmeyer reaction to introduce CN, Br, etc.
ChloroModification via cross-coupling reactionsSuzuki or Buchwald-Hartwig coupling (if activated)

Investigation of Acid-Base Equilibria and Tautomerism (e.g., Keto-Enol) in this compound

Keto-enol tautomerism is a fundamental concept in organic chemistry. fiveable.me While most simple phenols exist predominantly in the enol form due to the stability conferred by aromaticity, the equilibrium can be influenced by substituents. youtube.comkhanacademy.orgmasterorganicchemistry.com For this compound, the enol form is overwhelmingly favored. The keto tautomer would involve the disruption of the aromatic system of the phenol ring, which is energetically unfavorable.

The acetylamino group also has a tautomeric form, the imidic acid, but the amide form is generally much more stable.

EquilibriumDominant FormReason for Stability
Keto-EnolEnolAromaticity of the phenol ring
Amide-Imidic AcidAmideGreater stability of the amide functional group

Electrochemical Behavior and Oxidation/Reduction Mechanisms of this compound

The electrochemical properties of this compound are of interest for understanding its redox chemistry and potential applications in areas such as sensor development or electrosynthesis. The oxidation and reduction behavior will be a composite of the contributions from the chlorophenol and acetylaminophenyl moieties.

Oxidation: Phenols are known to undergo oxidation to form phenoxy radicals. The oxidation potential is sensitive to the substituents on the aromatic ring. Electron-donating groups lower the oxidation potential, making the compound easier to oxidize. The acetylamino group, while having a resonance-donating nitrogen, also has an electron-withdrawing acetyl group. The chloro group is electron-withdrawing. The oxidation of similar compounds like p-aminophenol has been studied, and it is known to oxidize to the corresponding quinone-imine. nih.gov The oxidation of chlorophenols has also been investigated, often in the context of environmental remediation, and can proceed through the formation of phenoxy radicals. uark.edu The oxidation of this compound would likely initiate at the phenolic hydroxyl group, with the potential for subsequent reactions involving the other functional groups.

Reduction: The chloro group on the aromatic ring can be electrochemically reduced. Reductive dehalogenation is a known process for chlorophenols. The reduction potential would be influenced by the other substituents on the ring. The acetylamino group is generally not reducible under typical electrochemical conditions.

ProcessLikely Site of ReactionInfluencing Factors
OxidationPhenolic HydroxylSubstituent effects on the aromatic ring, pH of the medium
ReductionChloro GroupElectrode material, solvent, supporting electrolyte

Potential Academic Applications in Material Science and Analytical Chemistry for 4 3 Acetylaminophenyl 2 Chlorophenol

Design and Synthesis of Novel Materials Incorporating the 4-(3-Acetylaminophenyl)-2-chlorophenol Scaffold (e.g., Polymers, Copolymers)

The multifunctionality of this compound makes it a compelling candidate as a monomer for the synthesis of novel polymers and copolymers. The phenolic hydroxyl group and the activated chlorine atom are prime sites for polycondensation reactions, particularly through nucleophilic aromatic substitution. This pathway is a cornerstone for producing high-performance aromatic polymers like poly(ether sulfone)s and poly(ether ketone)s. nih.gov

For instance, in a reaction with a bisphenate salt, the chlorine atom on the this compound ring could be displaced to form a poly(ether) chain. Conversely, the phenolic hydroxyl group can be deprotonated to form a phenoxide, which can then act as a nucleophile to react with an activated dihalide monomer. The presence of the acetylamino side group could impart specific properties to the resulting polymer, such as increased polarity, improved solubility in certain solvents, and potential sites for hydrogen bonding, which can influence the material's thermal and mechanical properties.

Furthermore, the acetylamino group can be hydrolyzed to a primary amine (3-amino-4-hydroxyphenyl moiety), opening up additional polymerization pathways. This resulting aminophenol structure could be used to synthesize polyimides, polyamides, or even conductive polymers akin to polyaniline derivatives. mdpi.com The synthesis of copolymers allows for the fine-tuning of material properties by incorporating this compound alongside other monomers to achieve a desired balance of characteristics such as thermal stability, chemical resistance, and processability. vt.edu

Below is a table illustrating potential polymerization strategies involving this scaffold.

Polymerization MethodCo-monomer TypePotential Resulting Polymer ClassKey Functional Group Utilized
Nucleophilic Aromatic Substitution PolycondensationBisphenol or Activated DihalideAromatic Poly(ether)sPhenolic -OH and -Cl
Polyamidation (post-hydrolysis)Diacid ChloridePolyamidesAmino and Phenolic groups
Polyimide Synthesis (post-hydrolysis)DianhydridePolyimidesAmino group
Oxidative Polymerization (post-hydrolysis)Oxidizing Agent (e.g., APS)Polyaniline-like Conductive PolymersAmino group

Development of Advanced Sensing Probes or Analytical Reagents Based on this compound

The distinct chemical features of this compound provide a foundation for the rational design of specialized analytical reagents and sensing probes. The development of electrochemical sensors and molecularly imprinted polymers (MIPs) are two promising areas.

Electrochemical sensors for phenolic compounds are of significant interest for environmental and industrial monitoring. rsc.org While sensors have been developed for 4-chlorophenol (B41353) and 4-aminophenol (B1666318), the this compound structure could be used to create a modified electrode surface for the selective detection of related analytes. researchgate.netrsc.org The molecule could be electropolymerized onto a glassy carbon electrode, creating a film that exhibits catalytic activity towards the oxidation or reduction of a target molecule. nih.gov The specific arrangement of its functional groups could lead to enhanced selectivity and sensitivity.

Another powerful technique is molecular imprinting, where a polymer network is formed around a template molecule. scielo.br The this compound molecule itself could serve as a template to create a MIP capable of selectively rebinding it from a complex matrix. Alternatively, it could be used as a functional monomer in the synthesis of a MIP for a different target analyte. The phenolic and acetylamino groups can form non-covalent interactions (e.g., hydrogen bonds) with the target, creating a highly specific binding cavity upon removal of the template.

The table below outlines potential strategies for developing analytical tools based on this compound.

Analytical TechniqueRole of this compoundPotential Target AnalytesPrinciple of Detection
Electrochemical SensingElectrode surface modifier (via electropolymerization)Other phenolic compounds, neurotransmittersCatalytic oxidation/reduction of analyte at the modified electrode surface
Molecularly Imprinted Polymer (MIP)Functional Monomer or TemplateStructurally similar phenols, pesticides, pharmaceuticalsSelective binding of the analyte into a pre-designed cavity in the polymer
Colorimetric ReagentChemical reactantSpecific metal ions or enzymesA reaction with the analyte produces a visible color change

Investigation of Photophysical Properties for Optoelectronic Applications (e.g., Fluorescence probes)

In the realm of optoelectronics, the development of fluorescent probes for imaging and sensing is a highly active field of research. A fluorescent probe typically consists of a fluorophore (the signaling unit) linked to a recognition moiety (the binding unit). nih.gov While this compound is not intrinsically fluorescent, its scaffold is suitable for derivatization to create such probes. nih.gov

The acetylamino group is a particularly interesting feature for designing "turn-on" or "turn-off" fluorescent probes. It can act as a recognition site for specific enzymes, such as certain amidases or deacetylases. A probe could be designed where the acetylamino group quenches the fluorescence of a nearby, covalently attached fluorophore (e.g., BODIPY, rhodamine, or chalcone). rsc.orgresearchgate.net Upon enzymatic cleavage of the acetyl group to an amine, the electronic properties of the system would change, restoring fluorescence and providing a direct signal for the enzyme's activity. nih.gov Such probes have applications in medical diagnostics and cellular imaging. rsc.org

Furthermore, the aminophenol derivative (after hydrolysis) can be used to synthesize larger conjugated systems with potential for light-emitting applications. By reacting it with other aromatic building blocks, it is possible to create molecules with tailored absorption and emission spectra for use in organic light-emitting diodes (OLEDs) or as fluorescent dyes for biological staining. researchgate.net The investigation would involve synthesizing a series of derivatives and systematically studying their photophysical properties, including absorption and emission spectra, quantum yields, and solvatochromism.

The following table presents hypothetical data for a fluorescent probe derived from the this compound scaffold, illustrating the "turn-on" mechanism.

Probe StateDescriptionExcitation Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φ)
Probe-AcIntact probe with acetylamino group~490~510Low (<0.05)
Probe-NH₂Probe after enzymatic deacetylation~490~515High (>0.50)

This approach could lead to the development of highly sensitive and selective probes for biological and chemical analysis, leveraging the versatile chemical nature of the this compound core structure.

Future Research Directions and Emerging Paradigms for 4 3 Acetylaminophenyl 2 Chlorophenol Studies

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design for 4-(3-Acetylaminophenyl)-2-chlorophenol

The integration of artificial intelligence (AI) and machine learning (ML) is set to become a cornerstone in the study of this compound. These computational tools offer unprecedented capabilities in predicting reaction outcomes, optimizing synthetic routes, and designing novel analogs with desired properties.

Reaction Prediction: The synthesis of this compound likely involves key steps such as a Suzuki-Miyaura cross-coupling to form the biaryl core and an acetylation of an amino group. ML models, trained on vast datasets of published chemical reactions, can predict the optimal conditions for these transformations. rsc.orgresearchgate.net For instance, AI algorithms can sift through numerous combinations of catalysts, ligands, solvents, and bases to identify the most promising conditions for coupling a 3-acetylaminophenyl boronic acid derivative with a 2-chlorophenol (B165306) derivative, thereby increasing yields and reducing experimental effort. ineosopen.orgmit.edu

Several ML models are particularly relevant. For instance, tools like RegioML and RegioSQM20 can predict the regioselectivity of electrophilic aromatic substitution reactions, which is crucial for the synthesis of correctly substituted precursors. rsc.orgresearchgate.netelveflow.com These models use quantum chemical calculations and machine learning to identify the most likely sites of reaction on an aromatic ring. rsc.orgrsc.org

The table below summarizes some AI/ML approaches applicable to the study of this compound.

AI/ML ApplicationSpecific TaskExample Models/MethodsPotential Impact on Research
Reaction Prediction Optimizing Suzuki-Miyaura coupling conditionsRandom Forest, Neural Networks, Geometric Deep LearningIncreased yield, reduced optimization time, discovery of novel catalyst systems. mit.edursc.org
Regioselectivity Predicting substitution patterns on precursorsRegioML, RegioSQM20Ensures correct synthesis of starting materials, avoids unwanted isomers. rsc.orgresearchgate.net
Compound Design Generating novel analogsGenerative AI, Variational Autoencoders (VAEs)Accelerates discovery of new compounds with tailored properties. organic-chemistry.orgnih.gov
Retrosynthesis Planning efficient synthetic routesTransformer Models, Policy NetworksReduces synthesis planning time from weeks to minutes. acs.orgnih.gov

High-Throughput Experimentation and Automated Synthesis Platforms for Analog Libraries

High-Throughput Experimentation (HTE) and automated synthesis platforms represent a paradigm shift in the practical synthesis and screening of chemical compounds. For a molecule like this compound, these technologies are instrumental in rapidly creating and evaluating a multitude of structural analogs.

Automated Synthesis and Screening: HTE leverages robotic systems to perform a large number of experiments in parallel, often in micro-well plates. elveflow.com This is particularly advantageous for optimizing the synthesis of the biaryl core of the target molecule, which typically relies on palladium-catalyzed cross-coupling reactions. elveflow.comorganic-chemistry.org Commercially available screening kits, such as those for Suzuki-Miyaura reactions, allow chemists to efficiently test a wide array of catalysts, ligands, and bases to find the optimal conditions for a specific set of substrates. researchgate.netcam.ac.uk This dramatically accelerates the discovery of efficient reaction protocols compared to traditional one-at-a-time experimentation. researchgate.netrsc.org

Creation of Analog Libraries: The primary goal of applying HTE to this compound would be the creation of analog libraries. By systematically varying the substituents on both the phenyl and phenol (B47542) rings, researchers can generate hundreds or thousands of related compounds. rsc.orgmdpi.com Robotic platforms can automate the entire workflow, from dispensing reagents to purification and analysis. rsc.orgnih.gov For example, an automated platform could synthesize a library where the acetylamino group is replaced with other amides or sulfonamides, and the chloro-substituent is replaced by other halogens or functional groups. This enables a comprehensive exploration of the structure-activity relationship (SAR) for a given biological target. rsc.org

The table below outlines a potential HTE workflow for generating an analog library of this compound.

StepTechnologyPurposeExpected Outcome
1. Reagent Plating Robotic liquid handlersDispense a matrix of boronic acids and aryl halides into a 96-well plate.A plate with unique combinations of starting materials in each well.
2. Catalyst/Base Addition Robotic solid/liquid handlersAdd a pre-defined catalyst and base solution to all wells.Initiation of parallel Suzuki-Miyaura coupling reactions. researchgate.net
3. Reaction Incubation Automated heating/stirring blocksMaintain consistent reaction conditions (temperature, time) across the plate.Formation of a library of biaryl intermediates.
4. Quenching & Workup Automated liquid handlersAdd quenching and extraction solvents to each well.Parallel purification of the reaction mixtures.
5. Analysis High-throughput LC-MS/NMRAnalyze the yield and purity of the product in each well.A "heatmap" of successful reaction conditions and a purified compound library. elveflow.comorganic-chemistry.org

Application of Advanced Microfluidic and Flow Chemistry Techniques in Synthesis and Characterization

Microfluidics and continuous flow chemistry offer significant advantages for the synthesis and characterization of fine chemicals like this compound. elveflow.comnumberanalytics.com These technologies involve performing chemical reactions in small, continuous-flowing streams within microreactors, providing superior control over reaction parameters compared to traditional batch methods. nih.govnih.gov

Enhanced Synthesis Control and Safety: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat and mass transfer. nih.govyoutube.com This enables precise temperature control, minimizing the formation of byproducts and improving reaction selectivity. For exothermic reactions, such as certain coupling or nitration steps that might be used in precursor synthesis, flow chemistry significantly enhances safety by preventing thermal runaways. nih.gov Furthermore, highly reactive or unstable intermediates can be generated and used in-situ, as they are immediately consumed in the next reaction step in a telescoped synthesis. amf.ch This is particularly relevant for the synthesis of complex biaryls and substituted phenols. researchgate.netrsc.orgcam.ac.uk

Optimization and Scale-Up: Flow chemistry systems are ideal for rapid reaction optimization. By simply adjusting flow rates and temperatures, a wide range of conditions can be screened in a short amount of time with minimal reagent consumption. ineosopen.orgnih.gov Once optimal conditions are identified, scaling up production is often more straightforward than with batch processes. Instead of using larger, potentially unsafe reactors, the system can be run for a longer duration or multiple reactors can be operated in parallel ("numbering-up"). mt.com

Integrated Characterization: A key advantage of flow chemistry is the ability to integrate online analytical techniques. youtube.com Instruments like HPLC, mass spectrometry (MS), and NMR spectroscopy can be connected directly to the output of the flow reactor. nih.gov This allows for real-time monitoring of the reaction progress, enabling rapid identification of optimal conditions and facilitating automated, feedback-controlled optimization. rsc.org For a molecule like this compound, this means that the formation of the product could be continuously monitored, and the system could autonomously adjust parameters to maximize yield and purity.

The following table compares batch synthesis with flow chemistry for a key synthetic step, such as the Suzuki-Miyaura coupling.

ParameterTraditional Batch SynthesisMicrofluidic/Flow Chemistry
Heat Transfer Poor, potential for hotspotsExcellent, precise temperature control. nih.gov
Mass Transfer (Mixing) Often slow and inefficientRapid and efficient, especially with micromixers. youtube.com
Safety Higher risk with exothermic reactions or hazardous reagentsInherently safer due to small reaction volumes and containment. amf.ch
Reaction Optimization Time-consuming, one experiment at a timeRapid, automated screening of conditions is possible. rsc.orgnih.gov
Scale-Up Often requires re-optimizationStraightforward through continuous operation or numbering-up. mt.com
Process Analytics Offline analysis (sampling and testing)Real-time, in-line analysis is possible.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-(3-Acetylaminophenyl)-2-chlorophenol, and how can its purity be verified?

  • Methodological Answer : Synthesis optimization can leverage Response Surface Methodology (RSM), as demonstrated for 2-chlorophenol derivatives. Key variables include pH (2–10), temperature (20–60°C), reaction time (10–130 min), and reagent molar ratios. Central Composite Design (CCD) with five levels (-2, -1, 0, 1, 2) is recommended to assess interactions between variables . Purity verification should involve HPLC (e.g., using C18 columns) or GC-MS, as outlined in standardized protocols for phenolic compounds . Structural confirmation requires SEM for morphology analysis and XRD for crystallinity, with characteristic peaks at 2θ ≈ 4.45°–71.47° for iron-based adsorbents .

Q. Which analytical techniques are most effective for quantifying this compound in environmental samples?

  • Methodological Answer : Spectrophotometry (λmax = 520 nm) is cost-effective for preliminary quantification . For trace analysis, use GC-MS with a DB-5MS column and electron ionization (70 eV), as per HJ744-2015 standards . Solid-phase extraction (SPE) with C18 cartridges improves sensitivity in aqueous matrices. Cross-validate results with HPLC-DAD to resolve co-eluting contaminants .

Q. How does the molecular structure of this compound influence its solubility and reactivity in different solvents?

  • Methodological Answer : The acetyl amino group enhances hydrophilicity compared to non-substituted chlorophenols, increasing solubility in polar solvents like ethanol or DMSO. Reactivity in nucleophilic substitution is modulated by the electron-withdrawing chlorine and acetyl groups. Solvent polarity indices (e.g., Snyder’s) should guide solvent selection for reactions, with dielectric constant (ε) > 15 favoring ionization .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) be applied to optimize the degradation efficiency of this compound in aqueous systems?

  • Methodological Answer :

Variable Selection : Include pH, initial concentration (5–25 mg/L), contact time (10–130 min), and adsorbent dosage (0.5–4.5 g) as independent variables .

Design : Use CCD with 30 experimental runs to model non-linear interactions. Minitab software can generate polynomial equations (e.g., Y=β0+βjXj+βjkXjXkY = \beta_0 + \sum \beta_jX_j + \sum \beta_{jk}X_jX_k) .

Validation : Confirm model accuracy via ANOVA (R² > 0.99) and residual plots. For 2-CP, optimal conditions were pH 3.23, 56.92 min, and 2.50 g adsorbent, achieving 86.74% removal .

Q. What mechanistic insights explain the pH-dependent adsorption behavior of chlorophenol derivatives onto nanoscale zero-valent iron (nZVI)?

  • Methodological Answer : At low pH (2–4), nZVI surfaces are positively charged (Fe⁰ → Fe²⁺/Fe³⁺), attracting deprotonated phenolate ions via electrostatic forces. Above pH 6, repulsion occurs between negatively charged nZVI oxides (e.g., FeO⁻) and phenoxide ions, reducing adsorption. XPS and FTIR can confirm ligand exchange mechanisms, while kinetic studies (pseudo-second-order models) quantify surface reactivity .

Q. How do contradictions in experimental data on chlorophenol degradation kinetics arise, and how can they be resolved using statistical approaches like ANOVA?

  • Methodological Answer : Discrepancies often stem from variable dominance (e.g., initial concentration vs. pH). For 2-CP, ANOVA revealed that concentration (p < 0.05) significantly impacts removal efficiency, while temperature (p > 0.05) is negligible . Use Tukey’s post-hoc test to isolate conflicting variables. For robust models, exclude non-significant terms (p > 0.05) and re-optimize using reduced CCD matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.